molecular formula C10H11NO2 B3040178 Methyl 3-(2-aminophenyl)acrylate CAS No. 1664-62-6

Methyl 3-(2-aminophenyl)acrylate

Cat. No. B3040178
CAS RN: 1664-62-6
M. Wt: 177.2 g/mol
InChI Key: TUQBDQPPBVABFN-VOTSOKGWSA-N
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Description

“Methyl 3-(2-aminophenyl)acrylate” is a chemical compound with the CAS Number: 1664-62-6 . It has a molecular weight of 177.2 and its IUPAC name is methyl (2E)-3-(2-aminophenyl)-2-propenoate .


Molecular Structure Analysis

“this compound” has a linear formula of C10H11NO2 . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aromatic) .


Chemical Reactions Analysis

The reaction mechanism of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate has been investigated under unassisted, water-assisted, substrate A-assisted, and water-A-assisted conditions . The reaction proceeds with four processes via nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto–enol tautomerization .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry, and under -20C . Unfortunately, specific information about its density, melting point, and boiling point was not found.

Scientific Research Applications

Mechanistic Insights and Catalysis

  • Cyclization Reaction Mechanism : Methyl 3-(2-aminophenyl)acrylate plays a role in cyclization reactions with phenylisothiocyanate. It acts as a reactant, catalyst, proton shuttle, and stabilizer, significantly lowering the energy barrier of the reaction. The presence of water and the strong donating ability of the compound's amino group are key to the reaction's success (Liu et al., 2016).

Synthesis and Characterization

  • Poly(meth)acrylate Synthesis : Research includes the synthesis of polymeric monomers and poly(meth)acrylates utilizing this compound derivatives. These processes are important for developing novel polymers with specific characteristics (Hai, 2003).

Antioxidant Activity

  • Antioxidant Activity in Medicinal Chemistry : this compound derivatives have been synthesized and shown to possess significant antioxidant activity. This is particularly relevant in the context of inhibiting superoxide generation in mitochondria (Kushnir et al., 2015).

Polymerization Techniques

  • Photoinduced Living Radical Polymerization : This compound is involved in the polymerization of acrylates under specific conditions, like daylight or UV radiation, leading to the formation of poly(acrylates) with high end group fidelity and controlled chain lengths (Anastasaki et al., 2014).
  • Synthesis of Antiparasitic Agents : Derivatives of this compound have been synthesized and evaluated for antiplasmodial and antitrypanosomal activities, demonstrating their potential as antiparasitic agents (Bokosi et al., 2021).

Material Science and Environmental Applications

  • Study on Polythiophene Derivatives : Research into poly(3-thiophen-3-yl-acrylic acid methyl ester), a soluble polythiophene derivative, has included investigations into its structural and electronic properties, which are important for applications in material science (Bertran et al., 2007).
  • Removal of Toxic Chemicals : Methyl acrylate, a closely related compound, has been studied for its removal using biotrickling filters, demonstrating the environmental and health importance of these substances (Wu et al., 2016).

Innovative Polymerization Methods

  • Microwave-Assisted Synthesis : this compound has been used in microwave-induced cyclocondensation, highlighting an efficient and rapid synthesis method for certain derivatives (Satyanarayana et al., 2013).

Safety and Hazards

“Methyl 3-(2-aminophenyl)acrylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl (E)-3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQBDQPPBVABFN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-nitrocinnamate (8) (11.03 g, 53.24 mmol) in ethyl acetate (200 ml) was added SnCl2.H2O (60.06 g, 266.19 mmol) at room temperature, and the resulting solution was stirred at 70° C. for 60 minutes. After the reaction was completed, the solution was allowed to cool to room temperature, basified with a saturated aqueous solution of sodium bicarbonate to weak basicity, and filtered with celite. The aqueous phase was extracted with ethyl acetate three times, and the combined organic phase was dried with anhydrous magnesium sulfate and distilled under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent: ethyl acetate:hexane=1:5) to give the target compound (8.50 g, 90%).
Quantity
11.03 g
Type
reactant
Reaction Step One
Quantity
60.06 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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